N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4,5-triethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of a related compound, (2,3-dihydro-1H-indol-5-ylmethyl)amine, was achieved from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .
Molecular Structure Analysis
The molecular structure of “2-((1,2-dimethyl-1H-indol-5-yl)methyl)isoindoline-1,3-dione” was established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-((1,2-dimethyl-1H-indol-5-yl)methyl)isoindoline-1,3-dione” include a melting point of 226-230 °C, a predicted boiling point of 507.0±38.0 °C, and a predicted density of 1.27±0.1 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Biochemical Pharmacology
In biochemical research, studies on the microsomal demethylation of N,N-dimethylbenzamides have provided insights into the metabolism of such compounds by rat liver microsomes. These studies contribute to our understanding of enzymatic processes and potential therapeutic applications, although the specific compound N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4,5-triethoxybenzamide was not directly mentioned, they provide a context for understanding similar compounds' metabolism and action mechanisms (Constantino et al., 1992).
Medicinal Chemistry and Anticancer Research
A novel series of β-carboline-based N-heterocyclic carbenes were synthesized and evaluated for their antiproliferative activity against human cancer cell lines. These compounds, related structurally to N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4,5-triethoxybenzamide, have shown promising results in inducing apoptosis and inhibiting cancer cell migration and invasion, offering insights into potential cancer therapies (Dighe et al., 2015).
Radiochemical Studies
In radiochemical research, the synthesis and characterization of tritium-labeled compounds similar to N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4,5-triethoxybenzamide have been explored for their potential in studying receptor binding and pharmacokinetics in vivo, demonstrating the compound's relevance in developing novel diagnostic and therapeutic agents (Hong et al., 2015).
Progesterone Receptor Modulators
The exploration of oxindole-based compounds as progesterone receptor modulators highlights the chemical versatility and potential therapeutic applications of compounds structurally related to N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4,5-triethoxybenzamide. These studies contribute to the development of novel treatments for conditions sensitive to progesterone receptor modulation, showcasing the broad applicability of this class of compounds in medicinal chemistry (Fensome et al., 2008).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as di-n,1-substituted 1-(indolin-5-yl)methanamines, have been identified as interacting with rcar/(pyr/pyl) receptor proteins . These receptor proteins are found in wheat and play a crucial role in the plant’s response to abscisic acid (ABA), an essential plant hormone .
Mode of Action
Similar compounds have shown a strong affinity for rcar/(pyr/pyl) receptor proteins, with some showing a binding affinity at the same level or even better than aba . This suggests that these compounds may act as agonists at these receptors, mimicking the action of ABA.
Biochemical Pathways
Given its potential interaction with rcar/(pyr/pyl) receptor proteins, it may influence the aba signaling pathway, which plays a critical role in plant responses to stress and developmental processes .
Result of Action
If it acts as an agonist at rcar/(pyr/pyl) receptor proteins, it could potentially mimic the effects of aba, influencing plant responses to stress and developmental processes .
Eigenschaften
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-6-28-21-13-19(14-22(29-7-2)23(21)30-8-3)24(27)25-15-17-9-10-20-18(12-17)11-16(4)26(20)5/h9-14H,6-8,15H2,1-5H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHXAUQEPALYNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4,5-triethoxybenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.